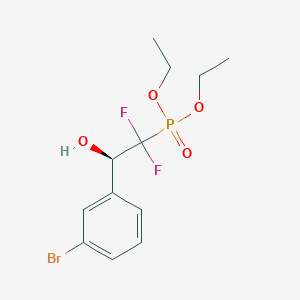
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C12H15BrF2O4P
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, diethyl phosphite, and difluoromethylating agents.
Reaction Conditions: The key steps involve the formation of the difluoromethylated intermediate, followed by the introduction of the phosphonate group. This can be achieved through a series of reactions including
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger batch sizes.
Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives such as azides or thiols.
Oxidation: Conversion to ketones.
Reduction: Formation of alkanes.
Hydrolysis: Production of phosphonic acids.
科学的研究の応用
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting enzymes or receptors involving phosphorus-containing groups.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism by which Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes or receptors that recognize phosphorus-containing groups.
Pathways Involved: It may inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (2-fluoroethyl)phosphonate
Uniqueness
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and potential for diverse applications compared to its analogs. The combination of these functional groups allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF2O4P/c1-3-18-20(17,19-4-2)12(14,15)11(16)9-6-5-7-10(13)8-9/h5-8,11,16H,3-4H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXOIPPWRYBLNN-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC(=CC=C1)Br)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC(=CC=C1)Br)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
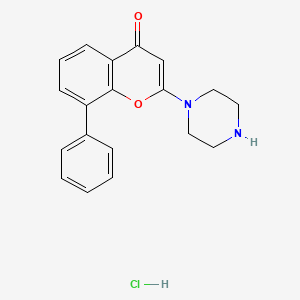
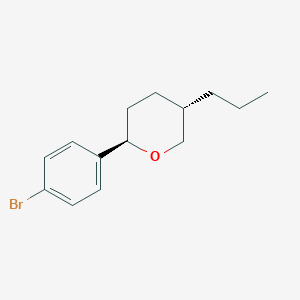
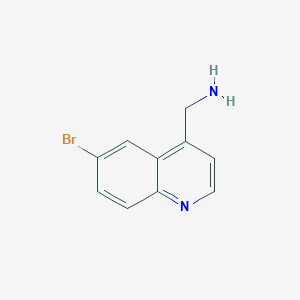
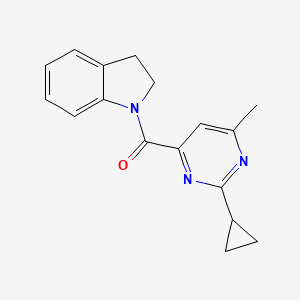
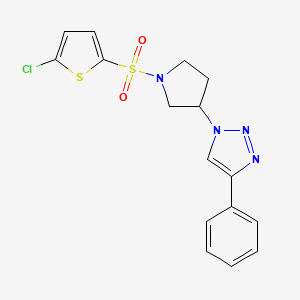
![3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2476970.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)
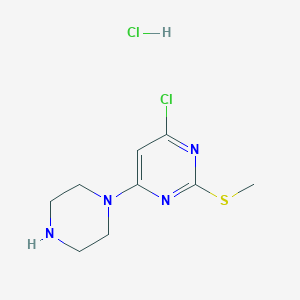
![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)
![N-(3-chloro-4-methylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2476976.png)
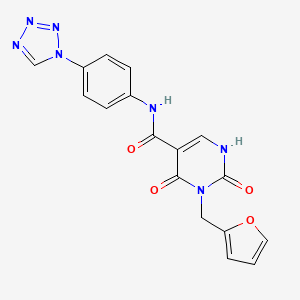
![2-[(4-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2476982.png)
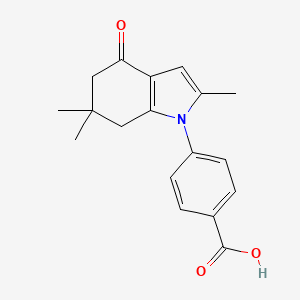
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2476985.png)
